molecular formula C10H7BrN2O B11863380 6-Bromoisoquinoline-3-carboxamide

6-Bromoisoquinoline-3-carboxamide

Cat. No.: B11863380
M. Wt: 251.08 g/mol
InChI Key: NZXYZIJTMLYAFM-UHFFFAOYSA-N
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Description

6-Bromoisoquinoline-3-carboxamide is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoisoquinoline-3-carboxamide typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline-3-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromoisoquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoisoquinoline derivative, while oxidation can produce isoquinoline-3-carboxylic acid .

Scientific Research Applications

6-Bromoisoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromoisoquinoline-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. In medicinal chemistry, isoquinoline derivatives are known to inhibit certain enzymes and receptors, which can lead to anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved would depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoisoquinoline-3-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which can influence its reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromoisoquinoline-3-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)

InChI Key

NZXYZIJTMLYAFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)C(=O)N

Origin of Product

United States

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